![molecular formula C8H16N2O B13214421 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one](/img/structure/B13214421.png)
1-[(3R)-3-aminopiperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R)-3-aminopiperidin-1-yl]propan-1-one is an organic compound with the molecular formula C8H16N2O It is a piperidine derivative, characterized by the presence of an amino group attached to the piperidine ring and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reductive amination of 3-piperidone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions often require a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes. For instance, catalytic hydrogenation of 3-piperidone in the presence of a suitable catalyst can be employed. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
1-[(3R)-3-aminopiperidin-1-yl]propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Utilized in the production of fine chemicals and as a building block in chemical synthesis
Mechanism of Action
The mechanism of action of 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-1-piperidin-1-yl-propan-1-one: Shares a similar structure but differs in the position of functional groups.
Pyrrolidine Derivatives: These compounds have a similar nitrogen-containing ring structure but differ in ring size and functional groups.
Uniqueness: 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-5-3-4-7(9)6-10/h7H,2-6,9H2,1H3/t7-/m1/s1 |
InChI Key |
KEGNZWDFAVMDJK-SSDOTTSWSA-N |
Isomeric SMILES |
CCC(=O)N1CCC[C@H](C1)N |
Canonical SMILES |
CCC(=O)N1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13214345.png)
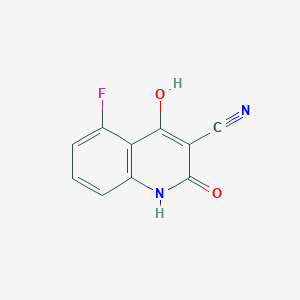
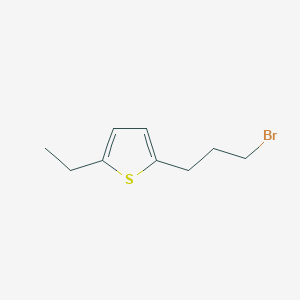
![Butyl[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13214368.png)
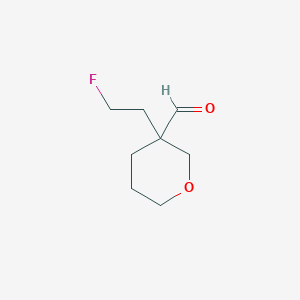
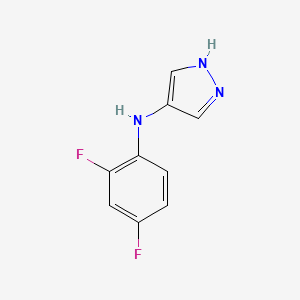
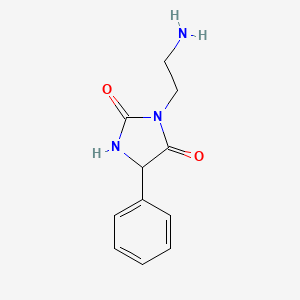
![4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13214389.png)
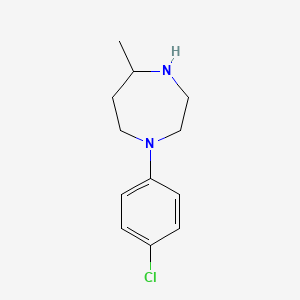
![Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214406.png)
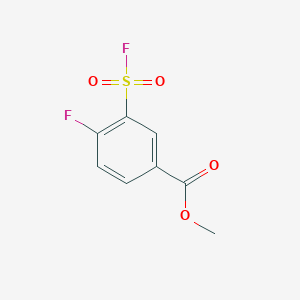


![3-{[(4-Fluorophenyl)sulfanyl]methyl}azetidine](/img/structure/B13214428.png)
